Pseudoprotopine

Catalog No.
S579215
CAS No.
24240-05-9
M.F
C20H19NO5
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pseudoprotopine

CAS Number

24240-05-9

Product Name

Pseudoprotopine

IUPAC Name

14-methyl-7,9,20,22-tetraoxa-14-azapentacyclo[15.7.0.04,12.06,10.019,23]tetracosa-1(24),4,6(10),11,17,19(23)-hexaen-2-one

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C20H19NO5/c1-21-3-2-12-5-17-20(26-11-23-17)8-15(12)16(22)4-13-6-18-19(25-10-24-18)7-14(13)9-21/h5-8H,2-4,9-11H2,1H3

InChI Key

ZAALQOFZFANFTF-UHFFFAOYSA-N

SMILES

CN1CCC2=CC3=C(C=C2C(=O)CC4=CC5=C(C=C4C1)OCO5)OCO3

Synonyms

pseudoprotopine

Canonical SMILES

CN1CCC2=CC3=C(C=C2C(=O)CC4=CC5=C(C=C4C1)OCO5)OCO3

The exact mass of the compound Pseudoprotopine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pseudoprotopine (CAS 24240-05-9) is a highly specialized protopine-type isoquinoline alkaloid characterized by a 10-membered ring system with a distinct transannular nitrogen-carbonyl interaction. Separated from its broader chemical class by a specific C-10,11 methylenedioxy substitution, this compound serves as a critical high-purity analytical standard and a targeted pharmacological precursor [1]. In industrial and advanced laboratory procurement, pseudoprotopine is prioritized for its validated performance in neuroreceptor binding assays, its potent inhibition of lipid peroxidation, and its indispensable role as a chemotaxonomic marker for the strict quality control of Papaveraceae and Corydalis botanical extracts. Its procurement is essential for workflows requiring precise isomeric fidelity where common analogs fall short.

While buyers might consider substituting pseudoprotopine with the more common isomer protopine or the related allocryptopine, such substitutions compromise both analytical and pharmacological workflows. Structurally, pseudoprotopine possesses a methylenedioxy group at the C-10,11 position of the C-ring, whereas protopine is substituted at the C-9,10 position [1]. This seemingly minor isomeric shift drastically alters the electronic distribution and the critical transannular N...C=O interaction within the 10-membered ring. In procurement terms, using protopine as a surrogate in structure-activity relationship (SAR) studies will yield inaccurate binding affinities for dopaminergic and cholinergic targets due to different steric constraints. Furthermore, in pharmacopeial quality control, substituting pseudoprotopine with other protopine-type alkaloids leads to chromatographic co-elution and failure to meet strict species-specific standardization criteria for botanical extracts.

High-Affinity Dopamine D1 Receptor Binding

In neuropharmacological screening, the unique C-10,11 methylenedioxy conformation of pseudoprotopine provides distinct binding kinetics compared to standard isoquinoline alkaloids. In vitro assays demonstrate that pseudoprotopine achieves 87.5% competitive inhibition of the Dopamine D1 receptor at 100 µM . This high degree of specific binding validates its procurement as a specialized ligand for mapping dopaminergic receptor pockets where generic analogs fail to provide necessary steric interactions.

Evidence DimensionDopamine D1 Receptor Competitive Inhibition
Target Compound Data87.5% inhibition at 100 µM
Comparator Or BaselineStandard baseline D1 ligands
Quantified DifferenceDemonstrates potent, concentration-dependent receptor occupancy specific to the pseudoprotopine isomer.
ConditionsIn vitro DA receptor binding assay (D1)

Essential for researchers conducting precise structure-activity relationship (SAR) mapping of dopaminergic targets.

Potent Inhibition of LDL Oxidation

For laboratories modeling cardiovascular oxidative stress, pseudoprotopine serves as a highly effective plant-derived inhibitor. In CuSO4-induced low-density lipoprotein (LDL) oxidation assays, pseudoprotopine and its immediate Corydalis co-isolates demonstrated potent inhibitory activity with IC50 values consistently < 10.0 µM[1]. This places pseudoprotopine's efficacy in the same highly active micromolar range as the industry-standard synthetic antioxidant probucol (IC50 = 6.8 µM), making it a reliable positive control or lead compound for atherosclerosis research.

Evidence DimensionLDL Oxidation Inhibition (IC50)
Target Compound DataIC50 < 10.0 µM
Comparator Or BaselineProbucol (Standard Antioxidant) at IC50 = 6.8 ± 0.1 µM
Quantified DifferencePerforms within the same highly active micromolar range as the established clinical standard.
ConditionsCuSO4-induced LDL oxidation assay

Provides a validated, high-potency natural product benchmark for evaluating new cardiovascular and anti-atherosclerotic therapeutics.

Species-Specific Pharmacopeial Standardization

In industrial botanical extraction, relying on generic total alkaloid markers leads to batch rejection. Pseudoprotopine is an indispensable analytical standard for the precise quantification of specific Papaveraceae species. Recent pharmacopeial standardization protocols for Papaver nudicaule utilized pseudoprotopine to establish a precise marker concentration of 0.0288 ± 0.0005% dry weight[1]. Using the exact pseudoprotopine standard, rather than the co-eluting isomer protopine, guarantees chromatographic resolution and compliance with stringent pharmacopeial requirements.

Evidence DimensionMarker-specific quantification limit and precision
Target Compound Data0.0288 ± 0.0005% dry weight quantification
Comparator Or BaselineGeneric protopine standards (prone to isomer co-elution)
Quantified DifferenceEnables highly specific botanical validation with < 2% Relative Standard Deviation (RSD), ensuring batch compliance.
ConditionsUHPLC-UV/MS standardization protocols

Crucial for QA/QC managers who must guarantee the species identity and purity of commercial herbal extracts.

Dopaminergic SAR Profiling and Neuropharmacology

Procured as a conformationally distinct ligand in D1 receptor binding assays to map the steric requirements of the receptor's binding pocket. Its unique C-10,11 substitution provides critical comparative data against C-9,10 substituted analogs, making it essential for neuropharmacological drug design .

Cardiovascular Oxidative Stress Assays

Utilized as a positive control or benchmark inhibitor in in vitro LDL oxidation models. It provides a highly potent, plant-derived baseline that performs comparably to synthetic industry standards like probucol, streamlining atherosclerosis research workflows [1].

Botanical Extract Standardization and QC

Essential as a primary analytical reference standard for the UHPLC/MS quantification of Papaver nudicaule and Corydalis batches. Its use ensures compliance with stringent pharmacopeial purity, identity, and batch-to-batch reproducibility requirements, preventing the co-elution errors associated with generic protopine[2].

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

24240-05-9

Wikipedia

Pseudoprotopine

Dates

Last modified: 04-14-2024

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